4-(3,4,4-Trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile, also known as RU-56187, is a synthetic compound classified as a nonsteroidal antiandrogen. It was developed for potential therapeutic applications but has never been marketed. This compound exhibits a high affinity for androgen receptors, indicating its potential role in modulating androgenic activity within biological systems.
The compound is documented in various chemical databases, including PubChem and BenchChem, which provide detailed information on its molecular structure, synthesis, and potential applications. The molecular formula for RU-56187 is C14H12F3N3OS, and it has been assigned several identifiers, including CAS number 143782-25-6.
RU-56187 is classified under the category of nonsteroidal antiandrogens. These compounds are designed to inhibit the action of androgens (male hormones) at the receptor level without possessing steroidal structures. This classification is significant in the context of treating conditions influenced by androgens, such as prostate cancer.
The synthesis of RU-56187 involves several chemical reactions that create its unique molecular structure. While specific details on the synthetic pathway used for RU-56187 are not extensively documented in public literature, similar compounds typically undergo multi-step organic synthesis involving:
The exact reagents and conditions for each step would typically require optimization based on desired yields and purity levels. The synthesis would likely be performed under controlled laboratory conditions to ensure safety and efficacy.
The molecular structure of RU-56187 features a complex arrangement that includes:
The structural formula can be represented as follows:
The compound's molecular weight is approximately 319.32 g/mol. Its structural complexity contributes to its biological activity and interaction with androgen receptors.
While specific chemical reactions involving RU-56187 are not widely documented, nonsteroidal antiandrogens typically undergo:
These studies often utilize techniques such as radiolabeled binding assays or high-performance liquid chromatography (HPLC) to analyze reaction products and binding affinities.
RU-56187 functions primarily as an antagonist at the androgen receptor level. By binding to these receptors, it prevents endogenous androgens from exerting their effects on target tissues. This mechanism can lead to reduced stimulation of androgen-dependent processes, such as cell proliferation in prostate cancer cells.
Research indicates that compounds like RU-56187 can effectively inhibit androgen-mediated transcriptional activity, which is crucial for developing therapies targeting hormone-sensitive cancers.
Key physical properties include:
Chemical properties relevant to RU-56187 include:
Relevant analyses would involve spectroscopy (NMR, IR) and mass spectrometry to confirm structural integrity and purity.
RU-56187 has been primarily studied for its potential applications in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3